Propanamide, 2-amino-N-((1R)-1-(((2,4-difluorophenyl)methoxy)methyl)-2-((3aR)-2,3,3a,4,6,7-hexahydro-3-oxo-3a-(2-pyridinylmethyl)-2-(2,2,2-trifluoroethyl)-5H-pyrazolo(4,3-C)pyridin-5-yl)-2-oxoethyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CP-464709 is a synthetic compound that acts as a growth hormone releasing factor agonist. It was initially developed by Pfizer Inc. and has been studied for its potential therapeutic applications in endocrinology and metabolic diseases, as well as skin and musculoskeletal diseases .
Chemical Reactions Analysis
CP-464709 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It has been used as a model compound to study the effects of growth hormone releasing factor agonists on various chemical reactions.
Biology: CP-464709 has been shown to activate growth hormone secretagogue receptor 1a, leading to various physiological effects such as decreased blood pressure and increased cognitive performance
Mechanism of Action
CP-464709 exerts its effects by acting as an agonist for the growth hormone releasing factor receptorBy binding to this receptor, CP-464709 stimulates the release of growth hormone, leading to various physiological effects such as decreased blood pressure and improved cognitive performance .
Comparison with Similar Compounds
CP-464709 is similar to other growth hormone releasing factor agonists such as ulimorelin and capromorelin. it is unique in its ability to cause rapid decreases in blood pressure without being mimicked by ghrelin or other ghrelin receptor agonists . Other similar compounds include:
GSK894490A: Another non-peptide ghrelin receptor agonist that has been shown to improve cognitive performance in rodents.
Ulimorelin: A ghrelin receptor agonist that also causes rapid decreases in blood pressure.
Capromorelin: Similar to ulimorelin, it activates growth hormone secretagogue receptor 1a and causes rapid decreases in blood pressure.
Properties
CAS No. |
193272-70-7 |
---|---|
Molecular Formula |
C28H31F5N6O4 |
Molecular Weight |
610.6 g/mol |
IUPAC Name |
2-amino-N-[(2R)-1-[(3aR)-3-oxo-3a-(pyridin-2-ylmethyl)-2-(2,2,2-trifluoroethyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-3-[(2,4-difluorophenyl)methoxy]-1-oxopropan-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C28H31F5N6O4/c1-26(2,34)24(41)36-21(14-43-13-17-6-7-18(29)11-20(17)30)23(40)38-10-8-22-27(15-38,12-19-5-3-4-9-35-19)25(42)39(37-22)16-28(31,32)33/h3-7,9,11,21H,8,10,12-16,34H2,1-2H3,(H,36,41)/t21-,27-/m1/s1 |
InChI Key |
QUAJHCSLZMRTTM-JIPXPUAJSA-N |
SMILES |
CC(C)(C(=O)NC(COCC1=C(C=C(C=C1)F)F)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=N4)CC(F)(F)F)N |
Isomeric SMILES |
CC(C)(C(=O)N[C@H](COCC1=C(C=C(C=C1)F)F)C(=O)N2CCC3=NN(C(=O)[C@@]3(C2)CC4=CC=CC=N4)CC(F)(F)F)N |
Canonical SMILES |
CC(C)(C(=O)NC(COCC1=C(C=C(C=C1)F)F)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=N4)CC(F)(F)F)N |
Synonyms |
5-(2-methylalanyl)-O-((2,4difluorophenyl)methyl)-seryl-3-oxo-3a-(2 pyridinylmethyl)-2-(2,2,2 trifluoroethyl)-3,3a,4,5,6,7-hexahydro-2H pyrazolo(4,3-c)pyridine CP 464709-18 CP-464709-18 CP464709-18 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.